Methyl 5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine-2-carboxylate;hydrochloride
Description
Methyl 5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine-2-carboxylate hydrochloride is a bicyclic heterocyclic compound featuring a seven-membered azepine ring fused with a thiophene moiety. The methyl carboxylate group at the 2-position and the hydrochloride salt enhance its solubility and stability, making it a critical intermediate in pharmaceutical synthesis.
Properties
IUPAC Name |
methyl 5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S.ClH/c1-13-10(12)9-5-7-6-11-4-2-3-8(7)14-9;/h5,11H,2-4,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXALWAWIWPXWFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)CCCNC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine-2-carboxylate;hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the condensation of β, β-disubstituted acroleins with cysteine, leading to the formation of hexahydro-1,4-thiazepines . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization and chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine-2-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Methyl 5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine-2-carboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe to study biological processes involving sulfur and nitrogen-containing heterocycles.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of Methyl 5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs in Pharmaceutical Chemistry
The compound belongs to a family of fused thienoazepines/thienopyridines with variations in ring size, substituents, and stereochemistry. Key analogs include:
Key Structural Differences:
- Ring Fusion Position : The [3,2-c] vs. [2,3-c] fusion (e.g., 1799420-94-2) alters electronic properties and binding affinity .
- Functional Groups : Methyl carboxylate (target compound) vs. ketone (115473-15-9) or chlorophenyl-acetate (clopidogrel) influence reactivity and bioactivity .
- Ring Size : Azepine (7-membered) vs. pyridine (6-membered) rings affect conformational flexibility and metabolic stability .
Physicochemical Properties
| Property | Target Compound | 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one HCl | Clopidogrel |
|---|---|---|---|
| Molecular Weight | 263.75 g/mol (calculated) | 191.67 g/mol | 355.83 g/mol |
| Melting Point | Not reported | 210°C | 184–188°C |
| Purity | ≥95% (typical for intermediates) | ≥97.0% | >99% (pharmaceutical grade) |
| Solubility | Enhanced by hydrochloride salt | Soluble in polar solvents (e.g., DMSO, water) | Low aqueous solubility (improved as bisulfate salt) |
Biological Activity
Methyl 5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine-2-carboxylate;hydrochloride (CAS Number: 50615-18-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.
- Molecular Formula : C8H11NS
- Molar Mass : 153.24 g/mol
- Boiling Point : Approximately 279.2 °C (predicted)
- Density : 1.098 g/cm³ (predicted)
- pKa : 4.96 (predicted)
Biological Activity Overview
Methyl 5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine-2-carboxylate is primarily studied for its effects on various biological systems. The following sections summarize key findings related to its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the compound's potential anticancer properties:
- Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including MKN-45 (gastric adenocarcinoma) and others.
- Mechanism of Action : It appears to induce apoptosis in cancer cells through the activation of specific signaling pathways that promote cell death and inhibit proliferation.
Neuroprotective Effects
Research indicates that methyl 5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine derivatives may exhibit neuroprotective effects:
- In vitro Studies : These studies suggest that the compound can mitigate oxidative stress in neuronal cells.
- Potential Applications : This property could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Studies
-
Study on Antitumor Activity :
- Researchers synthesized various derivatives of thieno[3,2-c]azepine and assessed their cytotoxicity against cancer cell lines.
- Results showed that specific modifications to the structure enhanced potency against certain cancer types.
-
Neuroprotection Research :
- In a controlled experiment using neuronal cell cultures exposed to oxidative stressors, the compound demonstrated a significant reduction in cell death compared to controls.
- This suggests potential therapeutic applications in neurodegenerative disorders.
Q & A
Basic Research Questions
Q. What are the key analytical techniques for verifying the purity and structural integrity of this compound?
- Methodology : Use a combination of HPLC (for purity assessment >97% as per supplier specifications) and NMR spectroscopy (1H/13C) to confirm the thienoazepine scaffold and carboxylate moiety. Mass spectrometry (HRMS) can validate the molecular weight (e.g., C₉H₁₄ClNO₂S, MW 259.7 g/mol) and detect isotopic patterns consistent with chlorine . For hydrochloride salt confirmation, conduct ion chromatography or titration to quantify chloride content .
Q. How is this compound typically synthesized, and what intermediates are critical?
- Methodology : A common route involves condensation reactions of 4,5,6,7-tetrahydrothienopyridine derivatives with methyl α-halo esters (e.g., methyl α-bromo-2-chlorophenyl acetate) under basic conditions. Key intermediates include racemic methyl-α-substituted thienoazepine esters, which are resolved using chiral reagents like levorotatory camphorsulfonic acid for enantiomeric purity . Monitor reaction progress via TLC or GC-MS to optimize yield and minimize side products like dimerized azepines .
Q. What storage conditions are recommended to ensure compound stability?
- Methodology : Store at -20°C under argon to prevent degradation via oxidation or hydrolysis of the thiophene or ester groups. Use desiccants in sealed vials to mitigate hygroscopic effects, as hydrochloride salts are prone to moisture absorption .
Advanced Research Questions
Q. How can enantiomeric resolution be achieved for stereochemical studies?
- Methodology : Employ chiral column chromatography (e.g., Chiralpak® IA/IB) with hexane:isopropanol mobile phases. Alternatively, use diastereomeric salt formation with enantiopure acids (e.g., camphorsulfonic acid) followed by recrystallization. Validate enantiopurity via polarimetry or chiral HPLC (>99% ee) .
Q. What strategies are effective for modifying the thienoazepine core to study structure-activity relationships (SAR)?
- Methodology :
- Ring functionalization : Introduce substituents at the 5,6,7,8-tetrahydro positions via alkylation or electrophilic aromatic substitution to alter lipophilicity.
- Ester hydrolysis : Convert the methyl carboxylate to a free carboxylic acid using NaOH/EtOH, then couple with amines via EDC/HOBt to generate amide derivatives for bioavailability studies .
- Thiophene ring substitution : Replace sulfur with oxygen or nitrogen analogs (e.g., furan/pyrrole) to probe electronic effects on receptor binding .
Q. How can in vitro metabolic stability be assessed for this compound?
- Methodology :
- Microsomal incubation : Use liver microsomes (human/rat) with NADPH cofactors. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (Cl₍ᵢₙₜ₎) using the half-life method .
- CYP450 inhibition assays : Test against CYP3A4/2D6 isoforms using fluorescent probes to identify metabolic liabilities .
Q. What computational methods are suitable for predicting binding modes to target proteins?
- Methodology : Perform molecular docking (AutoDock Vina) against homology models of GPCRs or ion channels. Validate with MD simulations (GROMACS) to assess binding stability. Use QSAR models to correlate substituent effects (e.g., Hammett σ values) with activity .
Data Contradictions and Validation
- Stereochemical discrepancies : reports racemization during synthesis, while assumes enantiopure intermediates. Resolve via vibrational circular dichroism (VCD) to confirm absolute configuration .
- Purity claims : Supplier-reported purity (>97%) in may conflict with analytical results. Cross-validate using DSC (melting point consistency) and elemental analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
